molecular formula C39H33Cl3N2O5S B1198706 依可拉地布 CAS No. 381683-92-7

依可拉地布

货号 B1198706
CAS 编号: 381683-92-7
分子量: 748.1 g/mol
InChI 键: FMMCHWHNSUBYAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ecopladib, also known as PLA 725, is a sub-micromolar inhibitor of cytosolic phospholipase A2α (cPLA2α). It has IC50s of 0.15 μM and 0.11 μM in the GLU micelle and rat whole blood assays, respectively .


Molecular Structure Analysis

The molecular formula of Ecopladib is C39H33Cl3N2O5S and it has a molecular weight of 748.11 . The exact molecular structure is not available in the search results.


Chemical Reactions Analysis

Ecopladib inhibits cPLA2α in the PAPE liposome assay at 73% at a concentration of 37 nM, while it inhibits sPLA2 at 16% at 1 μM. It also inhibits the production of prostaglandins (PGF2α) and leukotrienes (LTB4 and LTC4/D4/E4) with comparable IC50s of 20−30 nM .


Physical And Chemical Properties Analysis

Ecopladib is a solid substance with a white to off-white color . It has a molecular weight of 748.11 and a molecular formula of C39H33Cl3N2O5S .

科学研究应用

  1. 依可拉地布的合成:依可拉地布通过一种新颖的工艺有效合成,该工艺涉及吲哚 C3 还原烷基化和 C2 甲基向醛的转化。这种方法极大地提高了合成效率 (李伟等,2008).

  2. 胞质磷脂酶 A2α 抑制剂:依可拉地布作为胞质磷脂酶 A2α (cPLA2α) 的吲哚抑制剂,一种 IVA 型磷脂酶。它预计对治疗哮喘、骨关节炎、类风湿性关节炎和疼痛等疾病有效。在 C2 位引入苄基磺酰胺取代基提高了它的效力。依可拉地布在大鼠炎症和疼痛模型中显示出疗效 (Katherine L. Lee 等,2007).

属性

IUPAC Name

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMCHWHNSUBYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H33Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191555
Record name Ecopladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecopladib

CAS RN

381683-92-7
Record name Ecopladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecopladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECOPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecopladib
Reactant of Route 2
Ecopladib
Reactant of Route 3
Ecopladib
Reactant of Route 4
Ecopladib
Reactant of Route 5
Ecopladib
Reactant of Route 6
Ecopladib

Citations

For This Compound
106
Citations
KL Lee, MA Foley, L Chen, ML Behnke… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of a series of indole inhibitors of cytosolic phospholipase A 2 α (cPLA 2 α, type IVA phospholipase) are described. Inhibitors of cPLA 2 α …
Number of citations: 90 pubs.acs.org
W Li, J Li, D DeVincentis, TS Mansour - Tetrahedron, 2008 - Elsevier
… In conclusion, Ecopladib was synthesized in a three-stage, nine-step process in 32% overall yield from indole 5. This process is characterized by a novel C3 indole alkylation using …
Number of citations: 4 www.sciencedirect.com
M LEHR - Anti-inflammatory drug discovery, 2012 - books.google.com
… of ecopladib ranging … of ecopladib led to the two structurally related compounds efipladib (11) and WAY-196025 (12)(Figure 2.3), which demonstrated increased potency over ecopladib, …
Number of citations: 8 books.google.com
MG Kokotou, D Limnios, A Nikolaou… - Expert opinion on …, 2017 - Taylor & Francis
… , ecopladib (10), efipladib (11), and giripladib (12) presented very interesting properties leading to clinical trials. The IC 50 values for ecopladib … Ecopladib advanced to phase I clinical …
Number of citations: 63 www.tandfonline.com
MF Khan, N Nahar, RB Rashid… - BMC …, 2018 - bmccomplementmedtherapies …
Betulinic acid (BA) is a natural triterpenoid compound and exhibits a wide range of biological and medicinal properties including anti-inflammatory activity. Therefore, this theoretical …
G Antonopoulou, V Magrioti, MG Kokotou… - Bioorganic & medicinal …, 2016 - Elsevier
Cytosolic GIVA phospholipase A 2 (GIVA cPLA 2 ) initiates the eicosanoid pathway of inflammation and thus inhibitors of this enzyme constitute novel potential agents for the treatment …
Number of citations: 6 www.sciencedirect.com
Q Jin, LL Song, LL Ding, J Zhang, DD Wang… - TrAC Trends in …, 2022 - Elsevier
Serine hydrolases (SHs) comprise a large family of hydrolytic enzymes that play crucial roles in numerous physiological and pathological processes, such as blood coagulation, cancer, …
Number of citations: 12 www.sciencedirect.com
SA Scott, TP Mathews, PT Ivanova, CW Lindsley… - … et Biophysica Acta (BBA …, 2014 - Elsevier
Thirty years ago, glycerolipids captured the attention of biochemical researchers as novel cellular signaling entities. We now recognize that these biomolecules occupy signaling nodes …
Number of citations: 39 www.sciencedirect.com
KJ Spandana, N Bhagya - Phospholipases in Physiology and Pathology, 2023 - Elsevier
… Simlarly, ecopladib, giripladib, and efipladib are in phase I trials for inflammation, and phase II for arthritis, respectively. The pyrrolidine-based drugs such as pyrrophenone and …
Number of citations: 0 www.sciencedirect.com
A Nikolaou, MG Kokotou, S Vasilakaki… - Biochimica et Biophysica …, 2019 - Elsevier
Phospholipase A 2 (PLA 2 ) enzymes are involved in various inflammatory pathological conditions including arthritis, cardiovascular and autoimmune diseases. The regulation of their …
Number of citations: 65 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。